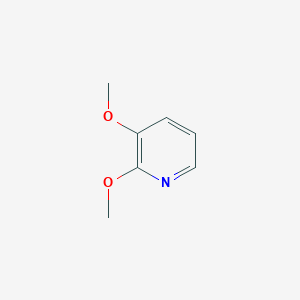
2,3-二甲氧基吡啶
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including those with dimethoxy groups, typically involves strategic functionalization of the pyridine ring. A study by Golla et al. (2020) discusses the synthesis of related pyridine derivatives through a one-pot method using 2-acetylpyrazine and dimethoxybenzaldehydes, highlighting the general approach to synthesizing dimethoxy-substituted pyridines. The molecular structure of the synthesized compounds was confirmed by single crystal X-ray diffraction, indicating the precise control over the substitution pattern on the pyridine ring (Golla et al., 2020).
Molecular Structure Analysis
The study by Xavier and Gobinath (2012) on 3,5-dibromo-2,6-dimethoxy pyridine provides insights into the molecular structure of dimethoxy pyridines. Vibrational spectroscopy techniques, including FT-IR and FT-Raman, along with theoretical DFT calculations, were used to understand the molecular vibrations and structure. The molecular electrostatic potential analysis revealed potential sites for electrophilic and nucleophilic reactions, which are critical for understanding the reactivity of dimethoxy pyridines (Xavier & Gobinath, 2012).
Chemical Reactions and Properties
Wijtmans et al. (2004) explored the synthesis and reactivity of various substituted pyridinols, demonstrating the potential chemical reactions dimethoxy-substituted pyridines can undergo. The study highlights the antioxidant properties of these compounds and their stability towards oxidation, providing a glimpse into the chemical behavior of dimethoxy pyridines (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as photophysical and electrochemical properties, of dimethoxy pyridine derivatives, were studied by Golla et al. (2020). The research shows the UV–Visible and fluorescence spectroscopy analysis, revealing how the dimethoxy groups affect the electronic transitions within the molecule. Cyclic voltammetry studies provided insights into the redox behavior of these compounds, essential for understanding their physical properties (Golla et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,3-Dimethoxypyridine, particularly its reactivity and interaction with other compounds, can be inferred from studies on similar dimethoxy pyridine derivatives. For instance, the work by Wakabayashi et al. (2008) on 3-(dimethylboryl)pyridine outlines the steric effects and reactivity patterns in scrambling reactions, shedding light on how substituents influence chemical reactivity and stability (Wakabayashi et al., 2008).
科学研究应用
-
Organic Synthesis : 2,3-Dimethoxypyridine can be used as a reagent or intermediate in the synthesis of other organic compounds . The specific procedures and outcomes would depend on the particular synthesis process.
-
Bioprocessing : It might be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
-
Cell Culture and Transfection : In the field of molecular biology, it could potentially be used in cell culture and transfection processes . Transfection is a method of introducing nucleic acids into cells.
-
Cell and Gene Therapy : It might be used in the development of cell and gene therapies , which involve the introduction, removal, or change in genetic material within a patient’s cells to treat or prevent disease.
-
Industrial Testing : It could potentially be used in industrial testing applications , although the specific details are not provided.
-
Research and Development (R&D) : As with many chemical compounds, 2,3-Dimethoxypyridine is likely used in R&D across various scientific fields .
-
Organic Synthesis : 2,3-Dimethoxypyridine can be used as a reagent or intermediate in the synthesis of other organic compounds . The specific procedures and outcomes would depend on the particular synthesis process.
-
Bioprocessing : It might be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
-
Cell Culture and Transfection : In the field of molecular biology, it could potentially be used in cell culture and transfection processes . Transfection is a method of introducing nucleic acids into cells.
-
Cell and Gene Therapy : It might be used in the development of cell and gene therapies , which involve the introduction, removal, or change in genetic material within a patient’s cells to treat or prevent disease.
-
Industrial Testing : It could potentially be used in industrial testing applications , although the specific details are not provided.
-
Research and Development (R&D) : As with many chemical compounds, 2,3-Dimethoxypyridine is likely used in R&D across various scientific fields .
安全和危害
The safety data sheet for 2,3-Dimethoxypyridine-4-boronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypyridine | |
CAS RN |
52605-97-7 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


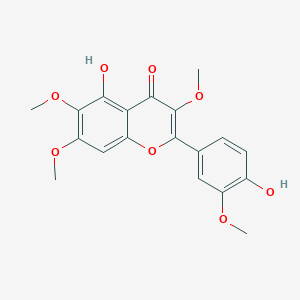
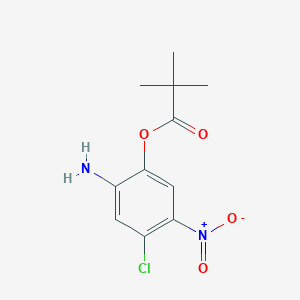
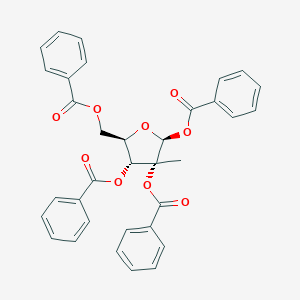
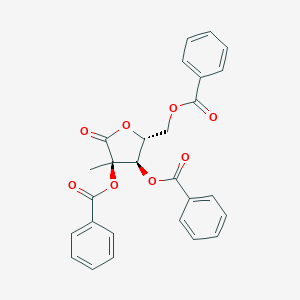
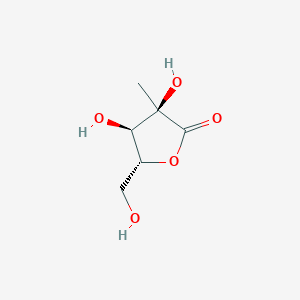
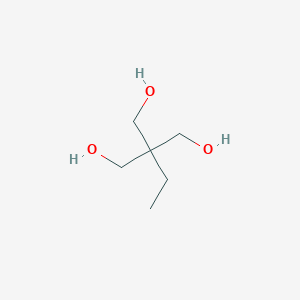
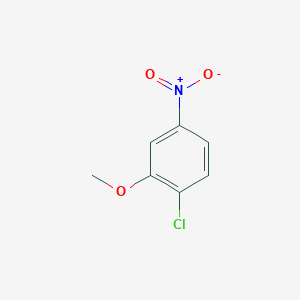
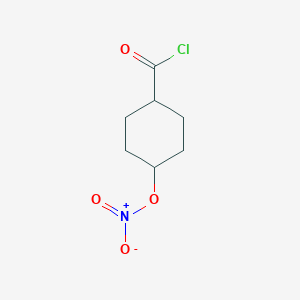
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
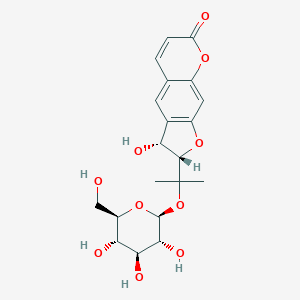
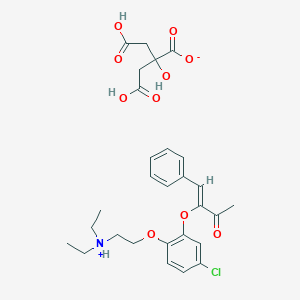
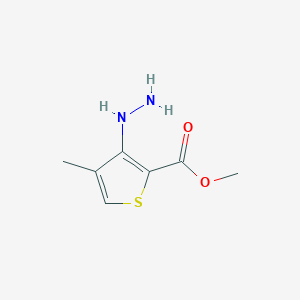
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
